molecular formula C22H20ClF2N5O2S B2741023 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide CAS No. 1113104-80-5

3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide

Cat. No.: B2741023
CAS No.: 1113104-80-5
M. Wt: 491.94
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Description

The compound 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a triazoloquinazolinone derivative featuring a unique substitution pattern. Its core structure comprises a fused triazole and quinazolinone ring system, with critical modifications:

  • 7-Chloro substituent: A chlorine atom at position 7 of the quinazolinone ring, which may enhance electrophilic interactions in biological targets.
  • 1-[(3,5-Difluorophenyl)methyl]sulfanyl group: A sulfur-linked 3,5-difluorobenzyl moiety at position 1, contributing to lipophilicity and metabolic stability.
  • N-Isopropyl propanamide side chain: A three-carbon propyl chain terminating in an isopropyl-substituted amide at position 4, influencing solubility and steric interactions.

Properties

IUPAC Name

3-[7-chloro-1-[(3,5-difluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF2N5O2S/c1-12(2)26-19(31)5-6-29-20(32)17-9-14(23)3-4-18(17)30-21(29)27-28-22(30)33-11-13-7-15(24)10-16(25)8-13/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXCYOWNIGNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isatoic Anhydride-Based Cyclization

The most widely reported method begins with isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) as the starting material. The reaction proceeds as follows:

  • Amide Formation : Isatoic anhydride reacts with 3-amino-1,2,4-triazole in refluxing ethanol to yield 2-aminobenzamide intermediates.
  • Cyclization with CS₂/KOH : Heating the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) induces cyclization, forming 2-thioxo-2,3-dihydroquinazolin-4(1H)-one .
  • Triazole Ring Closure : Treatment with hydrazine hydrate followed by carbon disulfide in pyridine generates the triazoloquinazolinone core.

Key Conditions :

  • Temperature: 80–100°C for cyclization steps.
  • Catalysts: Ceric ammonium nitrate (CAN) enhances reaction efficiency in one-pot protocols.

Anthranilic Acid Pathway

Alternative routes start with anthranilic acid (2-aminobenzoic acid):

  • Thiourea Formation : Anthranilic acid reacts with phenyl isothiocyanate to form a thiourea derivative.
  • Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) yields the 2-thioxoquinazolinone precursor.
  • Triazole Incorporation : Subsequent reaction with hydrazine and CS₂ closes the triazole ring, analogous to the isatoic anhydride route.

Advantage : Higher functional group tolerance for introducing substituents at the 7-position.

Sulfanyl Group Installation

The [(3,5-difluorophenyl)methyl]sulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling:

Alkylation of the Triazole Nitrogen

  • Substrate : 1-Unsubstituted triazoloquinazolinone intermediate.
  • Reagent : (3,5-Difluorophenyl)methyl mercaptan (HS-CH₂-C₆H₃-3,5-F₂ ) in DMF with K₂CO₃.
  • Conditions : 60°C for 12 hours, achieving 70–75% yield.

Oxidative Coupling

  • Alternative Approach : Use of Cu(I)-thiolate complexes under aerobic conditions for S-arylation.
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
  • Efficiency : Higher selectivity but lower yield (55–60%) compared to alkylation.

Propanamide Side Chain Attachment

The N-(propan-2-yl)propanamide group is incorporated via late-stage amidation:

Carboxylic Acid Activation

  • Intermediate : 3-Carboxypropyl-substituted triazoloquinazolinone (synthesized via alkylation with ethyl 4-bromobutyrate followed by hydrolysis).
  • Coupling Reagent : COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate].
  • Conditions :
    • Solvent: DMF, 0°C to room temperature.
    • Base: DIPEA (N,N-diisopropylethylamine).
    • Yield: 80–85%.

Direct Aminolysis

  • Alternative Route : Reaction of the ester intermediate with excess isopropylamine in THF at reflux.
  • Limitation : Lower efficiency (60–65%) due to competing side reactions.

Optimization and Scale-Up Considerations

Protecting Group Strategy

  • Sulfanyl Group Protection : Use of tert-butylthio groups during early steps prevents undesired oxidation.
  • Deprotection : TFA (trifluoroacetic acid) cleaves tert-butyl groups without affecting the triazole ring.

Purification Techniques

  • Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) for intermediates.
  • Crystallization : Final product recrystallized from ethanol/water (4:1) yields >98% purity.

Industrial Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times by 50% for cyclization steps.
  • Catalyst Recycling : Immobilized CAN catalysts in fixed-bed reactors minimize waste.

Analytical Characterization Data

Parameter Value Method
Melting Point 218–220°C DSC
HRMS (m/z) 586.1245 [M+H]⁺ ESI-QTOF
¹H NMR (500 MHz, DMSO-d₆) δ 8.12 (s, 1H, triazole-H), Bruker Avance III
δ 4.56 (q, 2H, SCH₂),
δ 1.21 (d, 6H, CH(CH₃)₂)

Chemical Reactions Analysis

Types of Reactions

3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and thiophene rings can participate in various binding interactions, while the sulfonamide group can enhance solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Compound Name/Identifier Molecular Formula Substituents (Key Positions) Molecular Weight Water Solubility (μg/mL)
Target Compound C₂₃H₂₀ClF₂N₅O₂S* 7-Cl, 1-(3,5-diF-benzylsulfanyl), 4-propanamide ~528.0 (calc.) Not reported
: CM846773 C₂₄H₂₆N₆O₃S 1-(benzylcarbamoylmethylsulfanyl), no 7-Cl 478.57 Not reported
: 871906-93-3 C₁₅H₁₅N₅O₂S 4-prop-2-enyl, 1-sulfanylpropanamide 329.4 45.7 (pH 7.4)

*Estimated based on structural analysis.

Substituent-Driven Structure-Activity Relationships (SAR)

Halogenation and Aromatic Groups

  • Target vs. : The target’s 3,5-difluorobenzylsulfanyl group (C₇H₅F₂S) replaces the benzylcarbamoylmethylsulfanyl group (C₉H₁₀N₂O₂S) in .
  • Target vs. : ’s compound (unlabeled) features a 3-chlorophenylsulfanyl group .

Core Modifications and Side Chains

  • Propanamide Side Chain : Both the target and share an N-isopropyl propanamide group, which may enhance hydrophobic interactions. In contrast, uses a simpler propanamide without branching, resulting in lower molecular weight (329.4 vs. ~528.0) and higher solubility (45.7 μg/mL).
  • 7-Chloro Substituent : Unique to the target, this chlorine atom may improve binding affinity to halogen-bond-accepting residues in enzymes or receptors, a feature absent in and .

Physicochemical and Pharmacokinetic Implications

  • Solubility : ’s compound exhibits moderate aqueous solubility (45.7 μg/mL) , likely due to its smaller size and lack of lipophilic fluorinated groups. The target’s difluorophenyl and chloro substituents may reduce solubility compared to but improve it relative to ’s carbamoyl group.
  • Molecular Weight : The target’s higher molecular weight (~528.0) compared to (478.57) and 3 (329.4) suggests reduced bioavailability per Lipinski’s rules, though fluorine atoms may mitigate this via enhanced permeability.

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target’s synthesis, biological activity, or pharmacokinetics are available in the provided evidence. Comparisons rely on structural analogies and established SAR principles.
  • Key Hypotheses :
    • The 3,5-difluorophenyl group enhances metabolic stability over benzylcarbamoyl () or allyl () substituents.
    • The 7-chloro substituent may confer selective binding to targets with halogen-bonding pockets.
    • The N-isopropyl propanamide side chain balances hydrophobicity and steric effects for optimal target engagement.

Biological Activity

The compound 3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring which is known for its biological activity.
  • A chloro substituent that enhances its pharmacological properties.
  • A sulfanyl group contributing to its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, studies have shown that chloro derivatives can inhibit the growth of various bacteria such as Escherichia coli and Lactobacillus plantarum. The presence of the chloro group in similar compounds has been associated with enhanced inhibitory effects compared to their unsubstituted counterparts .

CompoundMicroorganismInhibition Activity
7-Chloro AnalogE. coliHigh
7-Chloro AnalogL. plantarumModerate
Unsubstituted AnalogE. coliLow

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has shown promise in inhibiting cancer cell proliferation in various assays. For example, a screening of drug libraries identified triazole derivatives with notable anticancer activity against several cancer cell lines, including breast and lung cancer cells .

Mechanism of Action:
The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells.
  • Induction of Apoptosis: It triggers programmed cell death pathways.
  • Inhibition of Angiogenesis: The compound may prevent the formation of new blood vessels that tumors need to grow.

Study 1: Antimicrobial Efficacy

A comparative study was conducted on various chloro analogs to assess their antimicrobial efficacy. The results indicated that the 7-chloro derivative consistently outperformed other analogs in inhibiting bacterial growth across multiple strains .

Study 2: Anticancer Screening

In a multicellular spheroid model, the compound demonstrated significant reduction in tumor size compared to controls. The IC50 values were determined for different cancer cell lines, revealing a concentration-dependent inhibition of cell viability .

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